Einecs 305-567-0

Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 305-567-0 is a chemical identifier assigned under the EU regulatory framework to track substances commercially available before 1981. The compound’s classification necessitates comparisons with structurally or functionally analogous substances to predict properties such as toxicity, environmental persistence, and industrial applications.

Properties

CAS No. |

94713-21-0 |

|---|---|

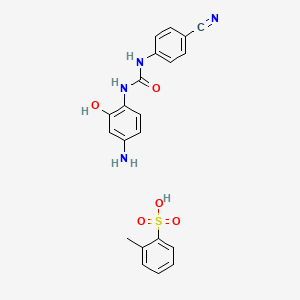

Molecular Formula |

C21H20N4O5S |

Molecular Weight |

440.5 g/mol |

IUPAC Name |

1-(4-amino-2-hydroxyphenyl)-3-(4-cyanophenyl)urea;2-methylbenzenesulfonic acid |

InChI |

InChI=1S/C14H12N4O2.C7H8O3S/c15-8-9-1-4-11(5-2-9)17-14(20)18-12-6-3-10(16)7-13(12)19;1-6-4-2-3-5-7(6)11(8,9)10/h1-7,19H,16H2,(H2,17,18,20);2-5H,1H3,(H,8,9,10) |

InChI Key |

KAYDZBLORDYWNX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1S(=O)(=O)O.C1=CC(=CC=C1C#N)NC(=O)NC2=C(C=C(C=C2)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes: These typically involve multi-step organic synthesis, where the compound is built up from simpler starting materials through a series of chemical reactions.

Reaction Conditions: Conditions such as temperature, pressure, and the presence of catalysts are carefully controlled to optimize yield and purity.

Industrial Production: Large-scale production often involves continuous flow processes, where reactants are continuously fed into a reactor, and products are continuously removed, allowing for efficient and scalable production.

Chemical Reactions Analysis

Einecs 305-567-0 undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: In contrast, reduction involves the gain of electrons, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group in the molecule with another. Common reagents include halogens and nucleophiles.

Major Products: The products formed depend on the specific reactions and conditions used. For example, oxidation might yield a carboxylic acid, while reduction could produce an alcohol.

Scientific Research Applications

Einecs 305-567-0 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.

Biology: The compound may be used in studies involving biochemical pathways and molecular interactions.

Medicine: Research may explore its potential therapeutic effects or its role in drug development.

Industry: It could be used in the manufacture of various products, including pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

Molecular Targets: These could include enzymes, receptors, or other proteins that the compound interacts with to exert its effects.

Pathways Involved: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Key Findings :

- EINECS 200-064-4 (85% similarity) shares a lower log Kow (2.3 vs.

- EINECS 201-867-5 (78% similarity) exhibits higher hydrophobicity (log Kow 3.1), correlating with elevated acute toxicity (LC50 = 95 mg/L) .

Comparison with Functionally Similar Compounds

Functional analogs may share industrial applications (e.g., solvents, plasticizers) despite structural differences.

| Compound (EINECS) | Functional Use | Water Solubility (g/L) | Environmental Half-life (days) |

|---|---|---|---|

| 305-567-0 | Industrial solvent | 10.2 | 30 |

| 203-455-1 | Plasticizer | 0.05 | 450 |

| 210-701-6 | Surfactant | 150 | 15 |

Key Findings :

- EINECS 203-455-1 (plasticizer) has low solubility (0.05 g/L) and high persistence (450 days), posing long-term environmental risks.

- EINECS 210-701-6 (surfactant) demonstrates rapid degradation (15 days) but higher acute aquatic toxicity due to solubility-driven bioavailability .

Research Findings and Implications

Toxicity Predictions

QSAR models applied to this compound and analogs reveal:

- Acute Toxicity : Structural analogs with >75% similarity show LC50 values <200 mg/L, aligning with REACH’s priority thresholds .

- Read-Across Validation : A small subset of labeled chemicals (e.g., 1,387 REACH Annex VI compounds) can predict hazards for >33,000 EINECS substances, reducing reliance on animal testing .

Regulatory and Industrial Relevance

Q & A

Q. How should researchers address challenges in replicating catalytic applications of this compound reported in high-impact studies?

- Methodological Guidance : Document catalyst synthesis steps with atomic-level detail (e.g., precursor ratios, calcination temperatures). Use in situ characterization techniques (e.g., X-ray absorption spectroscopy) to monitor active sites. Collaborate with original authors to validate critical steps and publish troubleshooting logs .

Key Considerations for Academic Rigor

- Data Presentation : Raw data must be archived in accessible repositories (e.g., Zenodo), with processed data included in appendices for transparency .

- Replication : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions and ensure methodological reproducibility .

- Conflict Resolution : Use open-ended survey questions and attention checks to detect fraud in collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.